groenlandicine

Übersicht

Beschreibung

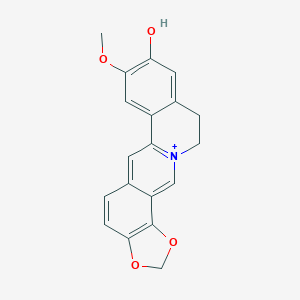

Groenlandicine (CAS: 38691-95-1) is a protoberberine alkaloid isolated from Coptidis Rhizoma, a traditional Chinese medicinal herb. Its molecular formula is C₁₉H₁₆NO₄⁺, with a molecular weight of 322.33 . Structurally, it features a methylenedioxy bridge on ring D and hydroxylation on ring A, distinguishing it from other protoberberines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Groenlandicine can be synthesized through various chemical reactions involving the precursor compounds found in Coptis chinensis. The synthetic route typically involves the extraction of the rhizomes followed by purification processes to isolate the alkaloid. The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) to facilitate the extraction and purification .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Coptis chinensis rhizomes. The process includes:

- Harvesting and drying the rhizomes.

- Grinding the dried rhizomes into a fine powder.

- Using solvents like methanol or ethanol for extraction.

- Purifying the extract through chromatography techniques to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Groenlandicin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Groenlandicin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Groenlandicin in seine reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Groenlandicin-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

Groenlandicine has shown promising results in cancer research. Studies indicate that it possesses moderate inhibitory effects on various cancer cell lines, including osteosarcoma. For instance, a study demonstrated that this compound could enhance the efficacy of cisplatin, a common chemotherapeutic agent, by reducing cell growth in osteosarcoma models and protecting renal function in vivo . -

Inhibition of Enzymatic Activity

This compound has been identified as a direct inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism and implicated in diabetes management. Research has characterized its binding features with DPP-4, providing insights for potential therapeutic applications in managing type 2 diabetes . -

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism is thought to involve the modulation of oxidative stress pathways .

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Combination Treatment | Effectiveness |

|---|---|---|---|

| Osteosarcoma | 140.1 | This compound + Cisplatin | Enhanced growth inhibition |

| Colorectal Cancer | 100.1 | Matrine + Berberine | Superior anti-cancer efficacy |

| Hepatocellular Carcinoma | 118.4 | This compound Alone | Moderate inhibition observed |

The data indicates that this compound's effectiveness can be enhanced when used in combination with other agents, highlighting its potential as a complementary treatment in cancer therapy.

Traditional Medicine Applications

This compound is also recognized in traditional medicine systems, particularly in Chinese herbal medicine. It is often used for its purported health benefits, including:

- Anti-inflammatory Properties : Traditionally used to alleviate symptoms associated with inflammation.

- Digestive Health : Employed to support gastrointestinal function and treat digestive disorders.

Wirkmechanismus

Groenlandicine exerts its effects primarily through the inhibition of enzymes such as aldose reductase and topoisomerase I. The compound selectively induces topoisomerase I-mediated DNA cleavage, which can lead to the disruption of DNA replication and transcription processes. This mechanism is particularly relevant in its potential anti-cancer and anti-Alzheimer’s disease activities .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

- TOP1 Inhibition : Groenlandicine binds strongly to DNA topoisomerase I (TOP1) with a binding energy of −6.941 kcal/mol, suppressing TOP1 expression and inducing DNA damage in osteosarcoma (OS) cells .

- Anticancer Activity : Enhances cisplatin sensitivity in cisplatin-resistant OS cells by activating pro-apoptotic proteins (BAX, Caspase-3/9) and inhibiting anti-apoptotic Bcl-2 .

- Antimicrobial Effects : Exhibits potent activity against E. coli and S. aureus, correlating with its bitter taste .

Comparison with Similar Protoberberine Alkaloids

Structural Comparison

| Compound | Key Structural Features | Source |

|---|---|---|

| This compound | Methylenedioxy bridge (ring D), hydroxyl (ring A) | Coptidis Rhizoma |

| Berberine | Fully aromatic, no methylenedioxy bridge | Coptidis Rhizoma |

| Jatrorrhizine | Hydroxyl groups on rings A and D | Coptidis Rhizoma |

| Epiberberine | Methoxy groups on rings A and D | Coptidis Rhizoma |

| Coptisine | Methylenedioxy bridge (ring A), aromatic core | Coptidis Rhizoma |

Structural Implications :

- The methylenedioxy bridge in this compound enhances its DNA intercalation and TOP1 inhibition compared to berberine and jatrorrhizine .

- Hydroxylation on ring A improves solubility and interaction with cellular targets like BAX/Bcl-2 .

Pharmacological Activities

Table 1: Comparative Bioactivity Profiles

| Compound | TOP1 Inhibition | AChE IC₅₀ (μM) | Antimicrobial Activity | HRAR Inhibition (IC₅₀, μM) |

|---|---|---|---|---|

| This compound | Yes | 0.44–0.80 | Strong (E. coli, S. aureus) | 154.2 |

| Berberine | No | 0.44–0.80 | Moderate | Not reported |

| Epiberberine | No | 1.07 | Weak | Not reported |

| Jatrorrhizine | No | 0.44–0.80 | Moderate | Not reported |

| Coptisine | No | 0.44–0.80 | Moderate | Not reported |

Key Findings :

- TOP1 Specificity : this compound uniquely inhibits TOP1, reducing its expression by 50% in cisplatin-resistant OS cells, a mechanism absent in other protoberberines .

- Synergy with Cisplatin : this compound combined with cisplatin reduces tumor volume by 60% in vivo, outperforming individual treatments .

- Bitter Taste Correlation: this compound’s strong bitterness aligns with its antimicrobial efficacy, unlike less bitter analogs (e.g., magnoflorine) .

Therapeutic Potential

- Cancer Therapy : this compound’s TOP1 downregulation and apoptosis induction make it superior to berberine in overcoming cisplatin resistance .

- Neuroprotection : While berberine and this compound both inhibit AChE, this compound additionally suppresses β-secretase (BACE1), a target in Alzheimer’s disease .

- Antimicrobial Applications : this compound’s efficacy against drug-resistant bacteria surpasses coptisine and jatrorrhizine .

Biologische Aktivität

Groenlandicine is a protoberberine alkaloid primarily isolated from Coptis species, particularly Coptis chinensis. This compound has garnered attention for its diverse biological activities, including anti-Alzheimer's effects, anticancer properties, and antioxidant capabilities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound (CAS: 38691-95-1) exhibits several pharmacological activities attributed to its chemical structure. It functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathophysiology of Alzheimer’s disease. This compound also demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting peroxynitrite formation, thus protecting against oxidative stress .

Key Mechanisms

- AChE Inhibition : this compound inhibits AChE and BChE, which may reduce beta-amyloid formation associated with Alzheimer's disease .

- Topoisomerase Activity : It exhibits topoisomerase I-mediated DNA cleavage activity, suggesting potential anticancer properties .

- Apoptosis Induction : In osteosarcoma cells, this compound enhances cisplatin sensitivity by inducing apoptosis via the BAX/Bcl-2/Caspase pathway .

Biological Activity Data

The following table summarizes the biological activities and their respective IC50 values for this compound:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 140.1 | |

| BChE Inhibition | 154.2 | |

| Topoisomerase I Activity | Not specified | |

| ROS Scavenging | Not specified | |

| Apoptosis Induction in OS Cells | Not specified |

Alzheimer’s Disease

A study highlighted the potential of this compound as an anti-Alzheimer's agent due to its ability to inhibit cholinesterases and reduce oxidative stress markers. The study found that treatment with this compound significantly improved cognitive function in animal models of Alzheimer’s disease .

Osteosarcoma Treatment

In a recent investigation, this compound was shown to enhance the effectiveness of cisplatin in treating cisplatin-resistant osteosarcoma cells. The compound induced apoptosis and reduced cell proliferation by down-regulating TOP1 levels, which are often elevated in resistant cancer cells. This study utilized both in vitro assays and in vivo models to confirm its efficacy .

Research Findings

Recent research has provided insights into the various biological activities of this compound:

- Antioxidant Properties : this compound has been demonstrated to scavenge free radicals effectively, contributing to its protective effects against oxidative damage .

- Antibacterial Activity : this compound exhibits moderate antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

- Diabetes Management : The compound shows promise in managing diabetic complications by inhibiting aldose reductase, which is involved in glucose metabolism .

Q & A

Basic Research Questions

Q. What experimental assays are standard for evaluating groenlandicine’s bioactivity?

this compound’s bioactivity is typically assessed using:

- Human recombinant aldose reductase (HRAR) inhibition assays to measure IC50 values via spectrophotometric methods (e.g., monitoring NADPH oxidation) .

- Topoisomerase I-mediated DNA cleavage assays to quantify DNA strand breaks via agarose gel electrophoresis or plasmid relaxation assays .

- Cell viability assays (e.g., CCK-8) and apoptosis detection (e.g., flow cytometry with Annexin V/PI staining) in cancer models, particularly osteosarcoma .

Q. What are the primary natural sources and extraction methods for this compound?

this compound is isolated from Coptidis Rhizoma (Huanglian) and related species. Extraction involves:

- Solvent-based purification (e.g., methanol or ethanol) followed by chromatographic techniques (HPLC or TLC) for structural confirmation .

- Quality control via fingerprint analysis to distinguish it from structural analogs like berberine or palmatine .

Advanced Research Questions

Q. How can researchers design experiments to test this compound’s synergy with cisplatin in resistant cancers?

- In vitro : Use cisplatin-resistant osteosarcoma cell lines (e.g., U2OS/CDDP) treated with this compound (10–50 µM) and cisplatin (IC50 dose). Assess apoptosis via caspase-3/9 activation assays and BAX/Bcl-2 ratio quantification (Western blot) .

- In vivo : Establish xenograft models and monitor tumor volume reduction and renal toxicity via histopathological analysis (H&E staining) .

- Molecular validation : Perform TOP1 knockdown (RNAi) to confirm target specificity in synergistic effects .

Q. How can discrepancies in reported IC50 values for HRAR inhibition be resolved?

- Standardize assay conditions : Ensure consistent enzyme sources (e.g., recombinant HRAR), substrate concentrations, and incubation times .

- Include positive controls (e.g., epalrestat) and validate results across multiple labs.

- Use dose-response curves with triplicate measurements to improve accuracy .

Q. What methods confirm this compound’s molecular targets in complex systems?

- Molecular docking : Use AutoDock Vina to predict binding affinity with TOP1 (PDB ID 1SC7). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Functional assays : Combine TOP1 silencing (shRNA) with this compound treatment to observe rescue effects on DNA cleavage .

- Transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., apoptosis, oxidative stress) .

Q. How does this compound’s dual role in TOP1-mediated DNA cleavage and TOP1 downregulation influence its mechanism?

- DNA cleavage : this compound stabilizes TOP1-DNA complexes, inducing lethal double-strand breaks (verified via comet assays ) .

- TOP1 downregulation : Observed in cisplatin-resistant cells via qRT-PCR and immunoblotting , suggesting a feedback mechanism to overcome drug resistance .

- Contradiction resolution : Temporal studies (e.g., time-course Western blotting) can clarify whether TOP1 inhibition precedes or follows downregulation .

Q. What structural features of this compound are critical for its bioactivity?

- The protoberberine backbone and quinoline moieties enable intercalation into DNA and TOP1 binding .

- Derivative synthesis : Modify R1–R4 groups (e.g., methyl, hydroxyl) to enhance solubility (tested via logP analysis ) or target affinity .

- SAR studies : Compare analogs (e.g., berberine, coptisine) in TOP1 cleavage assays to identify key functional groups .

Q. Data Analysis and Validation

Q. How should researchers address variability in this compound’s cytotoxicity across cell lines?

- Perform dose-response normalization using GR metrics (generalized resistance) to account for baseline proliferation differences .

- Use multi-omics integration (e.g., proteomics + metabolomics) to identify cell-specific resistance mechanisms (e.g., efflux pumps, detox pathways) .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects?

- Combination Index (CI) : Calculate using CompuSyn software to quantify synergy (CI < 1) or antagonism (CI > 1) .

- Multivariate ANOVA : Account for covariates like cell cycle stage or baseline apoptosis rates .

- Pathway enrichment analysis (e.g., GSEA) to link this compound’s effects to canonical pathways (e.g., p53 signaling) .

Q. Methodological Best Practices

Eigenschaften

IUPAC Name |

16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIOBGCIEGZHJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191983 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38691-95-1 | |

| Record name | Groenlandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocheilanthifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.